molecular formula C18H25N3O4 B5549024 8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Katalognummer B5549024
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: XAUDCKHPVWKWCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

  • Synthesis Techniques : The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which are structurally similar to the compound , often involves the Michael addition reaction followed by cyclization reactions. Such compounds have been synthesized for various medicinal purposes, including antihypertensive and muscarinic agonist activities (Tsukamoto et al., 1995).

Molecular Structure Analysis

  • Structural Features : The molecular structure of compounds within this category typically includes a spirocyclic framework, which can be achieved through different synthetic pathways. The presence of a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is a common feature (Wang et al., 2011).

Chemical Reactions and Properties

  • Reactivity : These compounds show a variety of chemical reactions due to their complex structure. For instance, the presence of a diazaspiro[4.5]decane structure can lead to interactions with biological receptors and potential pharmacological activities (Dar'in et al., 2020).

Physical Properties Analysis

  • Physical Characteristics : The physical properties of such compounds include crystalline structures, which are often determined using single-crystal X-ray diffraction. These studies provide insights into the molecular conformation and intermolecular interactions within the crystal lattice (Chiaroni et al., 2000).

Chemical Properties Analysis

  • Chemical Behavior : The chemical properties of diazaspiro[4.5]decanes are influenced by their spirocyclic nature and the functional groups attached. This can include their interactions with various biological targets and their potential as pharmacological agents. Their activity as muscarinic agonists or antagonists is an example of their diverse chemical properties (Cignarella et al., 1994).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

A study on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. These compounds were tested for their ability to lower blood pressure, with some showing activity as alpha-adrenergic blockers, indicating a potential application in treating hypertension without significant orthostatic hypotension effects (Caroon et al., 1981).

Neural Protection and Memory Enhancement

Another research application involves novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with potent inhibitory effects on neural calcium uptake and protective action against brain edema and memory deficits. These findings suggest the compounds' role in neuroprotection and memory enhancement, possibly by modulating intracellular calcium and sodium movements (Tóth et al., 1997).

Anticancer and Antidiabetic Activities

The development of spirothiazolidines analogs, including 1-thia-4-azaspiro[4.5]decan-3-one derivatives, has shown significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating their potential in anticancer and antidiabetic therapies (Flefel et al., 2019).

Muscarinic Agonists

Research on 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists has shown potential for treating cognitive impairments. These compounds exhibited high affinities for M1 and M2 receptors, with some showing partial agonistic activity for M1 muscarinic receptors, indicating their application in cognitive enhancement therapies (Tsukamoto et al., 1995).

Eigenschaften

IUPAC Name

3-methyl-8-(1-methyl-2-oxo-6-propan-2-ylpyridine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(2)14-6-5-13(15(22)20(14)4)16(23)21-9-7-18(8-10-21)11-19(3)17(24)25-18/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDCKHPVWKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1C)C(=O)N2CCC3(CC2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(6-Isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.